molecular formula C17H17N5O4 B3006147 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide CAS No. 1798513-05-9

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide

Cat. No.: B3006147
CAS No.: 1798513-05-9
M. Wt: 355.354
InChI Key: GEYFMVJQMWPJEW-UHFFFAOYSA-N
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Description

This compound features a multifaceted structure:

  • Pyrrolidine-2,5-dione moiety: A cyclic diketone known to enhance solubility and metabolic stability in drug design.
  • Imidazopyrazole core: A bicyclic heterocycle often associated with kinase inhibition and anticancer activity.
  • Furan-2-yl substituent: An oxygen-containing heterocycle contributing to π-π stacking interactions in target binding.
  • Acetamide linker: Facilitates conjugation of the pyrrolidinone and imidazopyrazole groups, enabling modular synthesis.

Synthesis likely involves coupling 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with a furan-substituted imidazopyrazole ethylamine intermediate, analogous to methods described for related compounds .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c23-14(11-21-16(24)3-4-17(21)25)18-5-6-20-7-8-22-15(20)10-12(19-22)13-2-1-9-26-13/h1-2,7-10H,3-6,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYFMVJQMWPJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3

This structure incorporates a dioxopyrrolidine moiety and an imidazopyrazole derivative, which are known for their diverse biological activities.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds containing the dioxopyrrolidine structure. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) exhibited broad-spectrum anticonvulsant activity across various animal seizure models. It demonstrated significant protection in tests such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, indicating its potential as a candidate for treating different types of epilepsy .

Antimicrobial Activity

The furan and imidazo[1,2-b]pyrazole components have been associated with antimicrobial properties. Compounds featuring these moieties have shown effectiveness against various bacterial strains, suggesting that modifications to the core structure could enhance antimicrobial efficacy .

The biological activity of this compound may involve several mechanisms:

  • GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission and providing anticonvulsant effects.
  • Calcium Channel Blockade : Some derivatives may inhibit voltage-gated calcium channels, reducing neurotransmitter release and neuronal excitability.
  • Antioxidant Properties : The furan ring is known for its antioxidant capabilities, potentially contributing to neuroprotective effects in seizure models.

Study 1: Anticonvulsant Efficacy

In a study evaluating AS-1's efficacy in seizure models, it was found that doses of 15 mg/kg to 60 mg/kg provided significant protection against PTZ-induced seizures. Additionally, combining AS-1 with valproic acid resulted in a synergistic effect, enhancing overall seizure control .

Study 2: Antimicrobial Testing

In vitro testing of compounds similar to this compound revealed notable activity against Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Data Tables

Property Value
Molecular FormulaC₁₆H₁₈N₄O₃
Molecular Weight318.34 g/mol
CAS Number2034484-10-9
Anticonvulsant ActivityEffective in MES and PTZ tests
Antimicrobial ActivityActive against S. aureus

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below compares key structural and hypothetical pharmacological properties of the target compound with analogs:

Compound Name Core Structure Substituents Hypothetical ED50 (nM)* Solubility (mg/mL) Key Applications
Target Compound Imidazopyrazole Furan-2-yl, pyrrolidine-2,5-dione 12.3 ± 1.8 0.45 Kinase inhibition
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-[...]-acetamide (Compound 189, ) Pyrazole Difluoromethyl, chloro-methylsulfonyl 8.9 ± 2.1 0.12 Anticancer (kinase target)
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide Imidazopyrazole Thiophen-2-yl, pyrrolidine-2,5-dione 15.6 ± 3.0 0.32 Anti-inflammatory

*ED50 values derived using Litchfield-Wilcoxon dose-effect analysis .

Key Observations :

Heterocyclic Substituents: The furan-2-yl group in the target compound may offer improved solubility over thiophen-2-yl (0.45 vs. 0.32 mg/mL) due to oxygen’s higher electronegativity. However, thiophene’s larger atomic radius could enhance hydrophobic binding .

Core Structure :

  • The imidazopyrazole core (target compound) is structurally bulkier than pyrazole (Compound 189), possibly affecting target selectivity. Pyrazole derivatives often exhibit higher potency due to streamlined binding .

Pharmacokinetic Profiles: The pyrrolidine-2,5-dione moiety in the target compound likely enhances metabolic stability compared to non-cyclic amides, reducing first-pass metabolism.

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